molecular formula C10H14N2O4 B14816687 Diethyl 3-amino-2-cyano-2-pentenedioate

Diethyl 3-amino-2-cyano-2-pentenedioate

Cat. No.: B14816687
M. Wt: 226.23 g/mol
InChI Key: AHUNWNFEFPPLRL-FPLPWBNLSA-N
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Description

Diethyl 3-amino-2-cyano-2-pentenedioate is a multifunctional organic compound characterized by a pentenedioate ester backbone with amino (-NH₂) and cyano (-CN) substituents at the 3- and 2-positions, respectively. The presence of both electron-withdrawing (cyano) and electron-donating (amino) groups may enhance reactivity in cyclization or nucleophilic addition reactions, similar to related esters with cyano functionalities .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl (Z)-3-amino-2-cyanopent-2-enedioate

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h3-5,12H2,1-2H3/b8-7-

InChI Key

AHUNWNFEFPPLRL-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)C/C(=C(\C#N)/C(=O)OCC)/N

Canonical SMILES

CCOC(=O)CC(=C(C#N)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-amino-2-cyanopent-2-enedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with cyanoacetic acid, followed by amination. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of diethyl 3-amino-2-cyanopent-2-enedioate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-2-cyanopent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Oxo derivatives of diethyl 3-amino-2-cyanopent-2-enedioate.

    Reduction: Amino derivatives where the cyano group is reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-amino-2-cyanopent-2-enedioate is utilized in several research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 3-amino-2-cyanopent-2-enedioate exerts its effects involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Diethyl Phthalate (CAS 84-66-2)

Structural Differences :

  • Diethyl phthalate lacks amino and cyano groups, featuring instead a rigid aromatic (phthalate) core. Applications:
  • Primarily used as a plasticizer in polymers (e.g., cellulose acetate) and in cosmetics .
    Safety Profile :
  • Reactivity:
  • Less reactive than cyano-containing analogs due to the absence of polar functional groups.

Diethyl Succinate

Structural Differences :

  • Contains a saturated succinate (C₄) backbone without unsaturated bonds or substituents.
    Physical Properties :
  • Specific gravity: 1.040
  • Vapor pressure: 1.3 mbar @ 55°C
  • Solubility: Higher water solubility compared to aromatic esters like diethyl phthalate .
    Applications :
  • Used in food flavorings, fragrances, and green solvents.

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives

Functional Similarities :

  • Research Findings:
  • Demonstrated antioxidant (IC₅₀ = 12–18 µg/mL in DPPH assay) and anti-inflammatory (30–45% edema inhibition in carrageenan-induced rat paw model) activities .
    Divergence :

Diethyl 2-(2-Cyanoethyl)Malonate (CAS 17109-93-2)

Structural Similarities :

  • Shares cyano and ester functionalities but lacks unsaturated bonds and amino groups. Reactivity:
  • Malonate esters are classic substrates for Knoevenagel condensations. The cyano group may facilitate further functionalization (e.g., cyclization to pyridines) .

Comparative Data Table

Property Diethyl 3-Amino-2-Cyano-2-Pentenedioate* Diethyl Phthalate Diethyl Succinate Ethyl 2-Cyanoacrylamido Derivatives
Molecular Weight ~228 (estimated) 222.24 174.2 350–400 (varies with substituents)
Functional Groups -CN, -NH₂, ester Ester (aromatic) Ester (aliphatic) -CN, acrylamido, ester
Flash Point (°C) N/A 156 N/A N/A
Bioactivity Not reported None None Antioxidant, anti-inflammatory
Key Applications Synthetic intermediate Plasticizer Flavorings Drug discovery

*Data inferred from structural analogs due to lack of direct evidence.

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